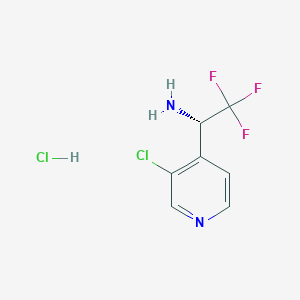
(S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a trifluoroethanamine backbone with a chloropyridinyl substituent, making it a valuable molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring, which can be achieved through various cyclization reactions.
Introduction of the Chlorine Atom: The chlorine atom is introduced to the pyridine ring via electrophilic substitution reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Trifluoroethanamine Group: The trifluoroethanamine group is attached through nucleophilic substitution reactions, often using trifluoroethylamine as a nucleophile.
Resolution of the Enantiomers: The final step involves the resolution of the enantiomers to obtain the (S)-enantiomer, which can be achieved through chiral chromatography or enzymatic resolution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
(S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethanamine group can enhance the compound’s binding affinity and selectivity, while the chloropyridinyl group can modulate its pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride: The enantiomer of the compound, which may have different biological activities.
3-Chloropyridin-4-ylmethanol: A related compound with a hydroxyl group instead of the trifluoroethanamine group.
2,2,2-Trifluoroethylamine: A simpler compound with only the trifluoroethanamine group.
Uniqueness
(S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its enantiomeric purity and the presence of both trifluoroethanamine and chloropyridinyl groups make it a valuable compound for targeted research and industrial applications.
Propriétés
Formule moléculaire |
C7H7Cl2F3N2 |
|---|---|
Poids moléculaire |
247.04 g/mol |
Nom IUPAC |
(1S)-1-(3-chloropyridin-4-yl)-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C7H6ClF3N2.ClH/c8-5-3-13-2-1-4(5)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m0./s1 |
Clé InChI |
AZWCEZWRZNXNFU-RGMNGODLSA-N |
SMILES isomérique |
C1=CN=CC(=C1[C@@H](C(F)(F)F)N)Cl.Cl |
SMILES canonique |
C1=CN=CC(=C1C(C(F)(F)F)N)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B13035383.png)
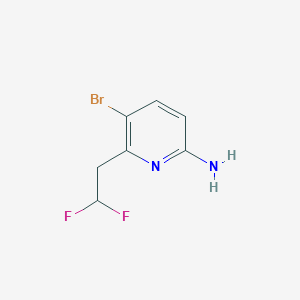


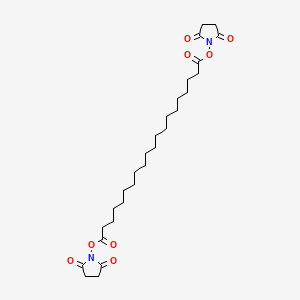
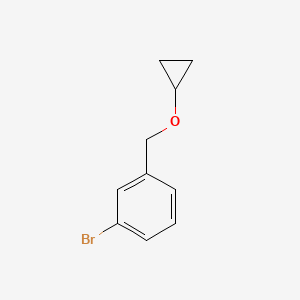

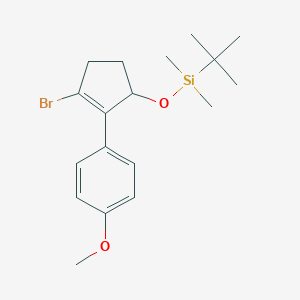

![(1R,4S,5S)-6,6-difluoro-4-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13035432.png)
![Tert-butyl 3-formyl-4-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13035436.png)

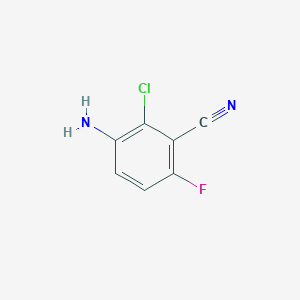
![(1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13035476.png)
